molecular formula C21H25N3 B1663025 Dimebolin CAS No. 3613-73-8

Dimebolin

Katalognummer B1663025
CAS-Nummer: 3613-73-8
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: JNODQFNWMXFMEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimebolin, also known as Latrepirdine and sold as Dimebon, is an antihistamine drug that has been used clinically in Russia since 1983 . It has been researched for potential applications as a neuroprotective drug to treat Alzheimer’s disease and possibly as a nootropic .


Synthesis Analysis

Several analogs of Dimebolin have been synthesized with different linkers connecting a picoline fragment to the tetrahydropyridoindole core . The radioligand activity profiles of the obtained compounds have been studied using a broad set of 30 therapeutic targets .


Molecular Structure Analysis

The chemical name of Dimebolin is 3,6-dimethyl-9-(2-methyl-pyridyl-5)-ethyl-1,2,3,4-tetrahydro-γ-carboline dihydrochloride . For a 3D structure of the Dimebolin molecule, you can refer to various molecular databases .


Chemical Reactions Analysis

Dimebolin operates through multiple mechanisms of action, blocking the action of neurotoxic beta-amyloid proteins and inhibiting L-type calcium channels . It also modulates the action of AMPA and NMDA glutamate receptors .


Physical And Chemical Properties Analysis

Dimebolin is an orally active, small molecule compound . It has been shown to inhibit brain cell death in animal models of Alzheimer’s disease and Huntington’s disease . Research suggests it may also have cognition-enhancing effects in healthy individuals, in the absence of neurodegenerative disease pathology .

Wissenschaftliche Forschungsanwendungen

Neuroprotective and Cognitive Enhancing Effects

Dimebolin, known as Dimebon, is a non-selective antihistamine initially used for allergy treatment in Russia. It has been found to exhibit neuroprotective properties in cellular models of Alzheimer's and Huntington's diseases. Dimebolin has been shown to interact with several molecular targets, including acetylcholinesterases, NMDA receptors, and voltage-gated calcium channels. Notably, it binds with moderate affinity to the serotonin 5-HT(6) receptor and acts as an antagonist, which may play a role in its acute cognition-enhancing effects in clinical models and trials with Alzheimer's patients (Schaffhauser et al., 2009).

Effectiveness in Memory and Learning

Research has demonstrated the acute effects of dimebolin on working memory in rhesus monkeys, showing its potential utility in Alzheimer's disease treatment. Dimebolin was tested for its impact on components of working memory in non-human primates, both young and aged rhesus macaques, indicating its direct impact on aspects of cognition (Webster et al., 2011). Furthermore, it has been foundto enhance hippocampus-dependent learning in both appetitive and inhibitory memory tasks in mice. Dimebolin administration improved memory scores in various learning paradigms, suggesting its effectiveness in enhancing hippocampus-dependent learning (Vignisse et al., 2011).

Potential in Targeting Tumor Necrosis Factor-alpha

Dimebolin's neuroprotective effect may be linked to blocking cytotoxic signals induced by proinflammatory cytokines, such as tumor necrosis factor α (TNFα). Studies have shown that Dimebolin protects mouse fibroblast cells against the toxic action of TNFα and prevents the development of changes in molecular species of sphingomyelins and galactosylceramides induced by TNFα (Alessenko et al., 2015). This indicates a potential therapeutic effect of Dimebolin in conditions where TNFα plays a central role.

Autophagy and Reduction of α-synuclein Accumulation

Latrepirdine (Dimebon; dimebolin) has been associated with neuroprotection and neurogenesis in laboratory animals and has entered clinical trials for Alzheimer's and Huntington's diseases. Research indicates that latrepirdine protects cells against cytotoxicity associated with neurodegeneration-related proteins, including α-synuclein, and stimulates autophagy, thereby reducing the accumulation of α-synuclein in cells and mouse brain (Steele et al., 2012).

Unrelated to Acetylcholinesterase Inhibition or NMDA Receptor Antagonism

Despite initial thoughts, Dimebolin's cognitive enhancement in Alzheimer's disease is unlikely to be mediated by acetylcholinesterase inhibition or NMDA receptor antagonism. Studies have shown that at concentrations associated with cognition enhancement, Dimebolin does not significantly affect these pathways, suggesting its mechanism of action is distinctfrom currently approved medications for Alzheimer's disease (Giorgetti et al., 2010).

Application in Dementia Treatment

Dimebolin has generated considerable interest in the treatment of Alzheimer's type dementia. Initially used for its antihistamine effect, dimebolin has shown promise in initial trials for dementia treatment and is under further evaluation. Various theories have been proposed to explain its effect in the treatment of chronic neurodegenerative disorders, including dementia (Sachdeva & Burns, 2011).

Neuroprotective Effect Against Ischemic Neuronal Damage

Dimebolin has been investigated as a potential therapeutic strategy for cerebral ischemia-reoxygenation injury. It demonstrated a protective effect in rat hippocampal slices subjected to oxygen and glucose deprivation, suggesting its potential as a novel therapeutic strategy for ischemic brain damage (Egea et al., 2014).

Safety And Hazards

According to the Safety Data Sheet, Dimebolin can cause serious eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this substance . If it comes in contact with the eyes, it should be rinsed cautiously with water for several minutes .

Eigenschaften

IUPAC Name

2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17/h4-7,12-13H,8-11,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNODQFNWMXFMEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189705
Record name Latrepirdine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Latrepirdine

CAS RN

3613-73-8
Record name Dimebon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3613-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Latrepirdine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003613738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Latrepirdine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11725
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Latrepirdine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-(6-methyl-3-pyridyl)ethyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LATREPIRDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OD9237K1Z6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Latrepirdine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Concentrated HCl (6 cm3) was added to EtOH (4 cm3). The crude N′-(1-methyl-piperidin-4-ylidene)-N-[2-(6-methyl-pyridin-3-yl)-ethyl]-N-p-tolyl-hydrazine was dissolved in this ethanolic HCl and heated to 100° C. for 30 minutes. The reaction was then cooled, and diluted with H2O (10 cm3), saturated with Na2CO3, and extracted with CHCl3 (3×50 cm3). The combined extracts were dried (MgSO4) and solvent removed. The residual brown oil was purified by flash column chromatography over SiO2 (10×2 cm) eluting with 1:1 EtOAc/MeOH to provide the desired product as a pale brown powder (612 mg, 63% yield over 3 steps based on last pure starting material (2-methyl-5-(N-nitroso-2-p-tolylaminoethyl)pyridine)).
Name
N′-(1-methyl-piperidin-4-ylidene)-N-[2-(6-methyl-pyridin-3-yl)-ethyl]-N-p-tolyl-hydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimebolin
Reactant of Route 2
Reactant of Route 2
Dimebolin
Reactant of Route 3
Reactant of Route 3
Dimebolin
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Dimebolin
Reactant of Route 5
Reactant of Route 5
Dimebolin
Reactant of Route 6
Reactant of Route 6
Dimebolin

Citations

For This Compound
295
Citations
D Sachdeva, A Burns - CNS neuroscience & therapeutics, 2011 - Wiley Online Library
… This review examines dimebolin, a nonselective antihistamine drug that has been used in Russia in … The results from further trials will help to clarify the future of dimebolin as a potential …
Number of citations: 13 onlinelibrary.wiley.com
H Schaffhauser, JR Mathiasen, A DiCamillo… - Biochemical …, 2009 - Elsevier
… with a number of 5-HT receptors, we hypothesized that dimebolin could bind to the 5-HT 6 receptor. Here we report that dimebolin is a moderately potent 5-HT 6 antagonist in vitro in …
Number of citations: 82 www.sciencedirect.com
H Dong, RT Latka, TG Driver - Organic letters, 2011 - ACS Publications
A range of γ-carbolines were produced stereoselectively from ruthenium(III)-catalyzed reactions of 3-pyridyl substituted aryl azides. Other catalysts and conditions were neither as …
Number of citations: 71 pubs.acs.org
SJ Webster, CA Wilson, CH Lee… - British journal of …, 2011 - Wiley Online Library
… experimental series: a dimebolin dose series and a dimebolin-scopolamine series in young adult animals and a dimebolin dose series in aged animals. Dimebolin was prepared with …
Number of citations: 33 bpspubs.onlinelibrary.wiley.com
AV Ivachtchenko, EB Frolov, OD Mitkin… - Bioorganic & medicinal …, 2010 - Elsevier
… The specificity profiles of these newly synthesized derivatives of 2,3,4,5-tetrahydro-1Н-pyrido[4,3-b]indoles are very similar to the dimebolin profile that we have previously published. …
Number of citations: 36 www.sciencedirect.com
R Doody - Inpharma, 2008 - Springer
… At week 52, dimebolin recipients had improved on each of the ADAS-cog subdomains, … significant improvements for dimebolin versus placebo. Indeed, dimebolin improved memory, …
Number of citations: 0 link.springer.com
H Dong, RT Latka, TG Driver - Synfacts, 2011 - thieme-connect.com
Significance: Dimebolin (latrepirdine) is an antihistamine that has also been evaluated for the treatment of Alzheimer’s disease and Huntington’s disease. The synthesis of dimebolin …
Number of citations: 0 www.thieme-connect.com
MP Gorizontova, OV Alekseev… - Bulletin of Experimental …, 1975 - Springer
… The antihistamine drug dimebolin was found to have a protective action and to reduce the … a mediator role in the mechanism of action of dimebolin. It is postulated that the mast cells may …
Number of citations: 2 link.springer.com
IA Oyvin, LI Uklonskaya, PJ Gaponiuk - 1967 - osti.gov
… , dimedrol, EAC, and trasylol against; RABBITS/radiation effects on skin of, protective effects of dimebolin, dimedrol, EAC, and trasylol against; DIPHENHYDRAMINE/radioprotective …
Number of citations: 3 www.osti.gov
N QAZI - 1981 - pascal-francis.inist.fr
PHOTOMETRIC METHOD OF DETERMINATION OF MECARBINATE (DIMECARBIN), BENDAZOL (DIBAZOL) AND DIMEBON (DIMEBOLIN) … PHOTOMETRIC METHOD OF …
Number of citations: 2 pascal-francis.inist.fr

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.